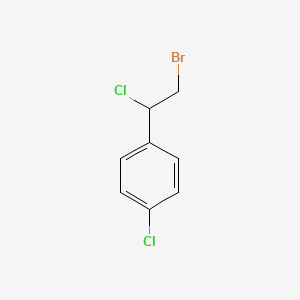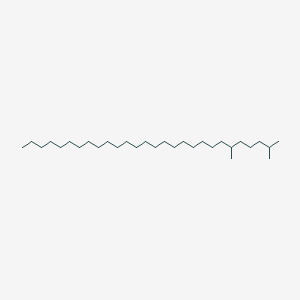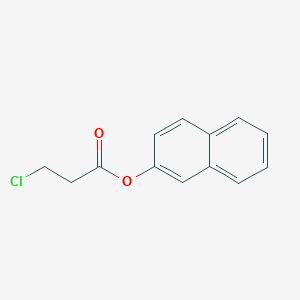
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. One common method includes the use of hexafluoropropylene oxide as a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as antimony pentachloride (SbCl5) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process ensures high yield and purity of the final product, which is essential for its applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds with various functional groups.
Applications De Recherche Scientifique
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl exerts its effects is primarily through its interaction with molecular targets via its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various biological and chemical targets, influencing their activity and stability. The pathways involved often include electron transfer and hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- Hexafluoroacetylacetone
Uniqueness
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl is unique due to its specific arrangement of fluorine atoms on the biphenyl structure, which imparts distinct chemical properties compared to other fluorinated compounds. Its stability, reactivity, and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
109270-32-8 |
|---|---|
Formule moléculaire |
C12H6F6 |
Poids moléculaire |
264.17 g/mol |
Nom IUPAC |
1,2,3,3,6,6-hexafluoro-4-phenylcyclohexa-1,4-diene |
InChI |
InChI=1S/C12H6F6/c13-9-10(14)12(17,18)8(6-11(9,15)16)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
QIHUHYYUDZHFNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(C(=C(C2(F)F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)





![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)



